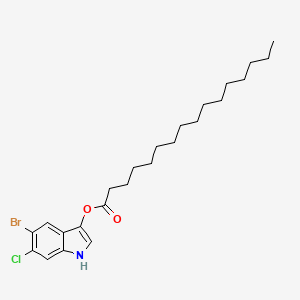

5-Bromo-6-chloro-1H-indol-3-yl palmitate

Description

Properties

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)29-23-18-27-22-17-21(26)20(25)16-19(22)23/h16-18,27H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKOVBOTMHBOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-6-chloro-1H-indol-3-yl palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a multifaceted molecule with a primary, well-defined role as a chromogenic substrate for the detection of lipase and esterase activity. Its mechanism in this context is direct and quantifiable, making it a valuable tool in enzyme assays and high-throughput screening for potential therapeutic inhibitors. Beyond this established function, the constituent components of the molecule—a halogenated indole and palmitic acid—are both biologically active moieties with the potential to influence cellular signaling pathways. This guide provides a comprehensive overview of both the established enzymatic mechanism and the potential pharmacological actions of its cleavage products, offering a forward-looking perspective for researchers in drug discovery and development.

Primary Mechanism of Action: Chromogenic Substrate for Lipases and Esterases

The principal and commercially utilized mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is as a chromogenic substrate for hydrolytic enzymes, specifically lipases and esterases. This function is pivotal for quantifying enzyme activity in various research and diagnostic applications.

The Enzymatic Reaction

Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. 5-Bromo-6-chloro-1H-indol-3-yl palmitate is specifically designed to be a target for these enzymes. The molecule consists of a palmitate group linked via an ester bond to a 5-bromo-6-chloro-indoxyl moiety.

The enzymatic reaction proceeds as follows:

-

Binding: The lipase or esterase recognizes and binds to the ester linkage in the 5-Bromo-6-chloro-1H-indol-3-yl palmitate molecule.

-

Hydrolysis: The enzyme catalyzes the hydrolytic cleavage of the ester bond. This reaction consumes a water molecule and releases two products: palmitic acid and 5-bromo-6-chloro-indoxyl.

-

Dimerization and Oxidation: The released 5-bromo-6-chloro-indoxyl is unstable and undergoes rapid oxidation and dimerization in the presence of oxygen to form 5,5'-dibromo-6,6'-dichloro-indigo, a water-insoluble magenta dye.

-

Detection: The formation of this intensely colored magenta precipitate provides a visual and quantifiable measure of the enzyme's activity. The intensity of the color is directly proportional to the amount of substrate hydrolyzed and, therefore, to the activity of the lipase or esterase.

Figure 1. Enzymatic cleavage of 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

Application in High-Throughput Screening (HTS) for Drug Discovery

The chromogenic properties of 5-Bromo-6-chloro-1H-indol-3-yl palmitate make it an ideal reagent for high-throughput screening (HTS) assays aimed at discovering inhibitors of lipases and esterases. Many of these enzymes are therapeutic targets for various diseases, including obesity, hyperlipidemia, and cancer.

Experimental Workflow for HTS:

-

Assay Preparation: A solution containing a specific lipase or esterase of interest and 5-Bromo-6-chloro-1H-indol-3-yl palmitate is prepared in a multi-well plate format.

-

Compound Addition: A library of small molecule compounds (potential inhibitors) is added to the wells.

-

Incubation: The plates are incubated to allow for the enzymatic reaction to occur.

-

Signal Detection: The formation of the magenta product is measured using a spectrophotometer or plate reader.

-

Hit Identification: A reduction in the intensity of the magenta color in a particular well indicates that the compound in that well has inhibited the activity of the target enzyme.

Figure 2. High-throughput screening workflow for lipase/esterase inhibitors.

Potential Pharmacological Mechanisms of Action of Cleavage Products

While the primary application of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is as a laboratory reagent, its cleavage products—the halogenated indole and palmitic acid—are molecules with known and potent biological activities. Upon enzymatic cleavage in situ or potential metabolic breakdown, these products could exert pharmacological effects. This section explores the hypothetical mechanisms of action based on the known biological roles of these constituent parts.

The 5-Bromo-6-chloro-indole Moiety: A Privileged Scaffold in Drug Discovery

Indole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Halogenation, as seen in the 5-bromo-6-chloro-indole, can further enhance the pharmacological properties of the indole ring.

Potential Signaling Pathways Modulated by Indole Derivatives:

-

Anti-inflammatory Pathways: Many indole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating the NF-κB signaling pathway.

-

Anticancer Pathways: The indole scaffold is present in numerous anticancer agents. Potential mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the modulation of protein kinases involved in cancer cell proliferation and survival.

-

Neuroprotective Pathways: Indole derivatives have been investigated for their potential in treating neurodegenerative diseases. They may act as antioxidants, inhibitors of monoamine oxidase (MAO), or modulators of neurotransmitter receptors.

Figure 3. Potential signaling pathways modulated by the indole moiety.

Palmitic Acid: A Key Player in Cellular Signaling

Palmitic acid, a 16-carbon saturated fatty acid, is not merely a component of lipids but also an important signaling molecule involved in a plethora of cellular processes. Its effects are highly context-dependent and can influence metabolism, inflammation, and cell survival.

Signaling Pathways Influenced by Palmitate:

-

Toll-Like Receptor (TLR) Signaling: Palmitate can act as a ligand for TLR4, initiating a pro-inflammatory signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines.

-

Endoplasmic Reticulum (ER) Stress: An excess of intracellular palmitate can induce ER stress, leading to the unfolded protein response (UPR). Chronic ER stress can trigger apoptosis.

-

Insulin Signaling: Palmitate can impair insulin signaling by promoting the production of diacylglycerol (DAG) and ceramides, which can lead to the activation of protein kinase C (PKC) isoforms that inhibit the insulin receptor substrate (IRS).

Figure 4. Key signaling pathways modulated by palmitic acid.

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the direct pharmacological effects of 5-Bromo-6-chloro-1H-indol-3-yl palmitate on cellular pathways beyond its role as an enzyme substrate. The primary quantitative application lies in the determination of enzyme kinetics.

General Protocol for Lipase/Esterase Activity Assay

This protocol provides a general framework for using 5-Bromo-6-chloro-1H-indol-3-yl palmitate to measure enzyme activity. Specific conditions such as buffer composition, pH, and temperature should be optimized for the particular enzyme being studied.

Materials:

-

Purified lipase or esterase, or a biological sample containing the enzyme.

-

5-Bromo-6-chloro-1H-indol-3-yl palmitate stock solution (e.g., in dimethylformamide or ethanol).

-

Assay buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme.

-

Microplate reader or spectrophotometer.

Procedure:

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.

-

Add the enzyme solution to the wells of a microplate.

-

Initiate the reaction by adding the substrate working solution to the wells.

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the absorbance of the magenta product at a wavelength of approximately 540-565 nm at regular time intervals.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Data Presentation:

| Parameter | Description |

| Enzyme Concentration | The concentration of the lipase or esterase in the assay. |

| Substrate Concentration | The concentration of 5-Bromo-6-chloro-1H-indol-3-yl palmitate. |

| Reaction Rate (V) | The change in absorbance per unit of time (e.g., mOD/min). |

| Specific Activity | The units of enzyme activity per milligram of protein (e.g., µmol/min/mg). |

Conclusion and Future Directions

5-Bromo-6-chloro-1H-indol-3-yl palmitate has a well-established and valuable mechanism of action as a chromogenic substrate for lipases and esterases. This property is instrumental in basic research and in the discovery of novel enzyme inhibitors.

The potential for this molecule or its metabolites to exert direct pharmacological effects, based on the known biological activities of halogenated indoles and palmitic acid, presents an intriguing area for future research. Investigating the cellular uptake and metabolism of 5-Bromo-6-chloro-1H-indol-3-yl palmitate, and screening it against a panel of disease-relevant cellular assays, could unveil novel therapeutic applications for this and structurally related compounds. For drug development professionals, the core utility of this compound remains in HTS, but with a forward-thinking perspective on the potential bioactivity of resulting cleavage products which may need to be considered in assay interpretation.

5-Bromo-6-chloro-1H-indol-3-yl palmitate: A Technical Guide to its Chromogenic Properties and Applications in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a synthetic chromogenic substrate with significant applications in the detection and quantification of esterase and lipase activity. This in-depth technical guide provides a comprehensive overview of its core properties, the underlying mechanism of color formation, detailed experimental protocols for its use, and a summary of its key characteristics. This substrate is particularly valuable in various research and development areas, including enzyme kinetics, high-throughput screening for enzyme inhibitors, and the characterization of novel lipolytic enzymes.

Upon enzymatic cleavage, 5-Bromo-6-chloro-1H-indol-3-yl palmitate releases an intermediate, 5-bromo-6-chloro-indoxyl, which subsequently undergoes oxidative dimerization. This reaction results in the formation of an insoluble, intensely colored magenta precipitate, 5,5'-dibromo-6,6'-dichloro-indigo. The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Bromo-6-chloro-1H-indol-3-yl palmitate and its resulting chromogenic product is presented below.

| Property | 5-Bromo-6-chloro-1H-indol-3-yl palmitate | 5,5'-dibromo-6,6'-dichloro-indigo |

| Synonyms | Magenta-Pal | - |

| Molecular Formula | C₂₄H₃₅BrClNO₂ | C₁₆H₈Br₂Cl₂N₂O₂ |

| Molecular Weight | 484.9 g/mol | 498.85 g/mol |

| Appearance | White to off-white powder | Magenta/purple solid |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and acetone. | Insoluble in water; soluble in some organic solvents. |

| λmax (in DMSO:H₂O) | Not applicable | Estimated ~520-530 nm[1] |

| Molar Extinction Coefficient (ε) | Not applicable | Data not available for this specific compound. For similar chromogenic products, values can be in the range of 10,000-30,000 M⁻¹cm⁻¹. |

Chromogenic Signaling Pathway

The chromogenic properties of 5-Bromo-6-chloro-1H-indol-3-yl palmitate are a result of a two-step reaction mechanism initiated by enzymatic activity.

Caption: Enzymatic hydrolysis and subsequent oxidative dimerization of 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

Experimental Protocols

The following protocols provide a general framework for the use of 5-Bromo-6-chloro-1H-indol-3-yl palmitate in lipase and esterase assays. Optimization of buffer conditions, substrate concentration, and incubation time may be necessary for specific enzymes and experimental setups.

Preparation of Reagents

-

Substrate Stock Solution (10 mM):

-

Dissolve 4.85 mg of 5-Bromo-6-chloro-1H-indol-3-yl palmitate in 1 mL of Dimethylformamide (DMF) or acetone.

-

Vortex until fully dissolved.

-

Store the stock solution at -20°C, protected from light. Due to the use of an organic solvent, it is crucial to consider its potential effects on enzyme activity.

-

-

Assay Buffer:

-

A common buffer for lipase and esterase assays is Tris-HCl or phosphate buffer.

-

For many lipases, an alkaline pH is optimal, typically ranging from pH 7.0 to 9.0.

-

The buffer may be supplemented with additives such as Ca²⁺ ions, which can enhance the activity of some lipases.

-

Experimental Workflow for a 96-Well Plate Assay

Caption: A generalized workflow for a chromogenic lipase/esterase assay in a 96-well plate format.

Detailed Assay Protocol

-

Assay Preparation:

-

Equilibrate the assay buffer and enzyme samples to the desired reaction temperature (e.g., 37°C).

-

Prepare serial dilutions of the enzyme in the assay buffer.

-

-

Reaction Setup (for a single well in a 96-well plate):

-

Add 180 µL of the assay buffer to each well.

-

Add 10 µL of the enzyme dilution (or control buffer for the blank).

-

Pre-incubate the plate at the reaction temperature for 5 minutes.

-

-

Initiation of the Reaction:

-

Add 10 µL of the 10 mM substrate stock solution to each well to initiate the reaction. The final substrate concentration will be 0.5 mM.

-

The final volume in each well will be 200 µL.

-

-

Measurement:

-

Immediately begin measuring the absorbance at a wavelength between 520 nm and 530 nm using a microplate reader.

-

Take readings at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples at each time point.

-

Plot the change in absorbance over time.

-

The initial linear portion of the curve represents the initial reaction rate. The slope of this linear portion is proportional to the enzyme activity.

-

Applications in Research and Development

-

Enzyme Kinetics: The continuous nature of this chromogenic assay allows for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ.

-

High-Throughput Screening: The simple and robust protocol is well-suited for high-throughput screening of enzyme inhibitors or for identifying novel enzymes with desired activities from libraries.

-

Enzyme Characterization: This substrate can be used to study the effects of pH, temperature, and cofactors on enzyme activity.

-

Diagnostic Applications: Chromogenic substrates are employed in various diagnostic assays to detect the presence and activity of specific enzymes in biological samples.

Conclusion

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a versatile and valuable tool for researchers and scientists in the fields of biochemistry, molecular biology, and drug development. Its distinct color change upon enzymatic hydrolysis provides a straightforward and sensitive method for the detection and quantification of lipase and esterase activity. The detailed protocols and information provided in this guide serve as a comprehensive resource for the effective application of this chromogenic substrate in a variety of experimental contexts.

References

5-Bromo-6-chloro-1H-indol-3-yl Palmitate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloro-1H-indol-3-yl palmitate, also known as Magenta-Pal, is a specialized chromogenic substrate primarily utilized for the detection of lipase and esterase activity. Its unique property of producing a vivid magenta precipitate upon enzymatic cleavage makes it an invaluable tool in various research and diagnostic applications, particularly in the fields of microbiology and enzymology. This technical guide provides a comprehensive overview of 5-Bromo-6-chloro-1H-indol-3-yl palmitate, including its mechanism of action, key applications, and a general experimental protocol for its use.

Introduction

Enzyme detection is a cornerstone of numerous biological and biomedical research endeavors. Chromogenic substrates, which are colorless compounds that are transformed into colored products by specific enzymes, offer a straightforward and visually identifiable method for detecting and quantifying enzymatic activity. 5-Bromo-6-chloro-1H-indol-3-yl palmitate is a synthetic indolyl ester that serves as an effective substrate for a range of lipolytic enzymes, including lipases and esterases. The long-chain palmitate moiety makes it particularly useful for assessing enzymes that hydrolyze ester bonds within lipids.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is presented in Table 1.

| Property | Value |

| Synonyms | Magenta-Pal, 5-Bromo-6-chloro-3-indoxyl palmitate, Hexadecanoic acid 5-bromo-6-chloro-1H-indol-3-yl ester |

| CAS Number | 209347-97-7 |

| Molecular Formula | C24H35BrClNO2 |

| Molecular Weight | 484.9 g/mol |

| Appearance | Off-white to light brownish powder |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

Mechanism of Action

The utility of 5-Bromo-6-chloro-1H-indol-3-yl palmitate as a chromogenic substrate lies in a two-step enzymatic reaction. Initially, a lipase or esterase hydrolyzes the ester bond between the indolyl group and the palmitate chain. This cleavage releases the unstable 5-bromo-6-chloro-3-indoxyl intermediate. Subsequently, in the presence of oxygen, the indoxyl molecules undergo oxidative dimerization to form the highly colored, water-insoluble magenta precipitate, 5,5'-dibromo-6,6'-dichloro-indigo.

Caption: Enzymatic hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

Applications in Research and Development

The primary application of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is in the detection and characterization of lipase and esterase activity from various sources.

Microbiology

In microbiology, this substrate is employed for the identification and differentiation of microorganisms based on their lipolytic activity. For instance, it can be incorporated into culture media to screen for bacteria that produce extracellular lipases or esterases. A notable application is in the detection of specific pathogens. While detailed protocols are often proprietary, the principle involves the visual identification of magenta-colored colonies, indicating the presence of the target enzyme.

Enzyme Screening and Characterization

Researchers in drug development and biotechnology can utilize 5-Bromo-6-chloro-1H-indol-3-yl palmitate for high-throughput screening of enzyme inhibitors or for characterizing the activity of purified enzymes. The formation of the colored product can be quantified spectrophotometrically to determine enzyme kinetics.

Experimental Protocol: A General Guideline

The following provides a generalized workflow for using 5-Bromo-6-chloro-1H-indol-3-yl palmitate in a qualitative plate-based assay for microbial screening. Note that optimal conditions, such as substrate concentration, pH, and incubation time, should be determined empirically for each specific application.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate, a chromogenic substrate widely utilized in the study of lipases and esterases. This document details the multi-step synthesis, including experimental protocols and characterization data, to facilitate its preparation in a research setting.

Introduction

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a valuable tool for enzymatic assays.[1] Comprised of a substituted indole core linked to a palmitic acid chain via an ester bond, this compound serves as an artificial substrate for various hydrolytic enzymes. Upon enzymatic cleavage of the ester linkage, it releases 5-bromo-6-chloro-1H-indol-3-ol (5-bromo-6-chloro-indoxyl), which upon exposure to air, oxidizes and dimerizes to form the intensely colored magenta dye, 5,5'-dibromo-6,6'-dichloro-indigo. The resulting colorimetric change allows for the straightforward detection and quantification of enzyme activity.[1] Its application is particularly relevant in high-throughput screening for enzyme inhibitors and in diagnostic assays.

Synthetic Pathway Overview

The synthesis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is a multi-step process that begins with the construction of the substituted indole core, followed by protection, functionalization, and final esterification. The overall synthetic strategy is outlined below.

Caption: Overall synthetic workflow for 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-6-chloro-1H-indole | 122531-09-3 | C₈H₅BrClN | 230.49 |

| 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol | 90766-88-4 | C₁₀H₇BrClNO₂ | 288.53 |

| 5-Bromo-6-chloro-1H-indol-3-yl palmitate | 209347-97-7 | C₂₄H₃₅BrClNO₂ | 484.90 |

Detailed Experimental Protocols

The following sections provide detailed procedures for each synthetic step.

Step 1: Synthesis of 5-Bromo-6-chloro-1H-indole

The synthesis of the indole core can be achieved through a modified Leimgruber-Batcho indole synthesis starting from a substituted nitrotoluene. An alternative approach begins with the bromination of a suitable aniline derivative followed by reductive cyclization.

Protocol:

A plausible route involves the bromination of 4-chloro-2-nitroaniline followed by a reductive cyclization.

-

Bromination of 4-chloro-2-nitroaniline: To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 5-bromo-4-chloro-2-nitroaniline, is then isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

-

Reductive Cyclization: The resulting 5-bromo-4-chloro-2-nitroaniline can be subjected to reductive cyclization conditions, for example, using iron powder in acetic acid, to yield 5-Bromo-6-chloro-1H-indole.

Step 2: Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol

This step involves the protection of the indole nitrogen with an acetyl group, which also facilitates the introduction of the hydroxyl group at the C3 position.

Protocol:

-

To a solution of 5-Bromo-6-chloro-1H-indole in a suitable solvent like acetic anhydride, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the mixture is cooled and poured into ice water to precipitate the product.

-

The crude product, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, is then selectively hydrolyzed under mild basic conditions (e.g., with sodium methoxide in methanol) to yield 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.[2]

Step 3: Synthesis of 5-Bromo-6-chloro-1H-indol-3-ol

The N-acetyl group is removed to provide the free indole for the final esterification.

Protocol:

-

Dissolve 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol in a suitable solvent mixture, such as methanol and water.

-

Add a base, such as sodium hydroxide or potassium carbonate, and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 5-Bromo-6-chloro-1H-indol-3-ol.

Step 4: Synthesis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate

The final step is the esterification of the hydroxyl group of the indoxyl with palmitic acid.

Protocol:

-

Suspend 5-Bromo-6-chloro-1H-indol-3-ol in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine or pyridine, to the suspension.

-

Cool the mixture in an ice bath and add a solution of palmitoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 5-Bromo-6-chloro-1H-indol-3-yl palmitate as a solid.

Characterization Data

The following table summarizes expected and reported characterization data for the key compounds.

| Compound | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |

| 5-Bromo-6-chloro-1H-indole | 90-92 | Characteristic aromatic and NH signals | Characteristic aromatic and indole ring signals | ~230 [M]⁺ |

| 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol | N/A | Characteristic aromatic, CH, OH and acetyl signals | Characteristic aromatic, indole ring, and acetyl signals | ~288 [M]⁺ |

| 5-Bromo-6-chloro-1H-indol-3-yl palmitate | N/A | Characteristic aromatic, NH, and palmitate chain signals | Characteristic aromatic, indole ring, and palmitate chain signals | ~484 [M]⁺ |

Note: Specific NMR data for the target compound and its immediate precursor are not widely available in the public domain and would need to be determined experimentally.

Application in Research: Enzyme Activity and Signaling Pathways

5-Bromo-6-chloro-1H-indol-3-yl palmitate is primarily used as a chromogenic substrate to detect and quantify the activity of esterases and lipases.[1] The enzymatic hydrolysis of the palmitate ester releases the indoxyl derivative, which then undergoes oxidative dimerization to produce a magenta-colored precipitate.[1]

Caption: Enzymatic hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

This assay is valuable for:

-

Screening for novel enzymes: Identifying microorganisms or protein libraries that exhibit lipase or esterase activity.

-

Characterizing enzyme kinetics: Determining kinetic parameters such as Km and Vmax.

-

High-throughput screening for inhibitors: Identifying small molecules that inhibit enzyme activity, which is crucial in drug discovery programs targeting enzymes involved in signaling pathways where lipid modifications are critical.

-

Diagnostic applications: Detecting the presence of specific enzymes in biological samples.

While direct reports on the use of this specific substrate to elucidate complex signaling pathways are limited, its utility lies in the study of enzymes that modulate lipid signaling. For instance, certain lipases and esterases are involved in the turnover of lipid second messengers or the post-translational lipid modification of signaling proteins. By using this substrate, researchers can screen for and characterize inhibitors of such enzymes, thereby probing their roles in cellular signaling cascades.

Conclusion

The synthesis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate, while multi-stepped, is achievable through established organic chemistry methodologies. This technical guide provides a framework for its preparation and highlights its importance as a research tool. The detailed protocols and compiled data aim to support researchers in the successful synthesis and application of this valuable chromogenic substrate for the study of lipases, esterases, and their roles in biological systems.

References

In-Depth Technical Guide: Enzymatic Hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate, a chromogenic substrate widely utilized for the detection of lipase and esterase activity. This document details the underlying principles of the hydrolysis reaction, experimental protocols for enzyme assays, and the interpretation of results.

Introduction

5-Bromo-6-chloro-1H-indol-3-yl palmitate, also known as Magenta-Pal, is a synthetic molecule designed for the specific detection of lipolytic and esterolytic enzymes. The compound consists of a substituted indole ring linked to a palmitate molecule via an ester bond. The enzymatic cleavage of this ester bond is the foundational principle of its use as a chromogenic substrate.

The hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is catalyzed by enzymes such as lipases and esterases. This reaction releases the palmitate moiety and 5-bromo-6-chloro-indoxyl. The latter is an unstable intermediate that, in the presence of oxygen, undergoes rapid dimerization to form an insoluble, magenta-colored precipitate: 5,5'-dibromo-6,6'-dichloro-indigo. The intensity of the magenta color directly correlates with the level of enzymatic activity, allowing for both qualitative and quantitative assessments. This substrate is particularly valuable for investigating enzymes that hydrolyze long-chain fatty acid esters.[1]

Principle of the Reaction

The enzymatic hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is a two-step process. First, a hydrolase enzyme cleaves the ester linkage. Subsequently, the liberated indoxyl derivative oxidizes and dimerizes.

Step 1: Enzymatic Hydrolysis

A lipase or esterase enzyme recognizes and binds to the ester linkage in the 5-Bromo-6-chloro-1H-indol-3-yl palmitate molecule. The enzyme catalyzes the hydrolytic cleavage of this bond, resulting in the formation of palmitic acid and 5-bromo-6-chloro-indoxyl.

Step 2: Oxidative Dimerization

The 5-bromo-6-chloro-indoxyl intermediate is highly reactive and, in an aerobic environment, spontaneously oxidizes. This oxidation leads to the formation of a dimer, 5,5'-dibromo-6,6'-dichloro-indigo, which is a water-insoluble magenta precipitate. The formation of this colored product provides a visual confirmation of enzymatic activity.

Experimental Protocols

Qualitative Plate Assay for Microbial Screening

This method is suitable for screening microorganisms for lipase or esterase activity on a solid medium.

Materials:

-

Nutrient agar medium

-

5-Bromo-6-chloro-1H-indol-3-yl palmitate

-

Suitable solvent for the substrate (e.g., N,N-dimethylformamide)

-

Petri dishes

-

Microbial cultures to be tested

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to approximately 50-55°C.

-

Prepare a stock solution of 5-Bromo-6-chloro-1H-indol-3-yl palmitate in a suitable solvent.

-

Add the substrate solution to the molten agar to a final concentration typically in the range of 50-100 µg/mL. Mix thoroughly but gently to avoid introducing air bubbles.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be screened.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms.

-

Observe the plates for the development of a magenta color in and around the microbial colonies. The appearance of the magenta precipitate indicates the presence of lipase or esterase activity.

Quantitative Spectrophotometric Assay (Adapted)

This protocol is an adapted method for the quantitative measurement of lipase or esterase activity in a liquid sample, such as a purified enzyme preparation or a cell lysate.

Materials:

-

Enzyme solution

-

5-Bromo-6-chloro-1H-indol-3-yl palmitate

-

Buffer solution (e.g., Tris-HCl, phosphate buffer, pH 7.0-8.0)

-

Solubilizing agent (e.g., Triton X-100 or other non-ionic detergents)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of 5-Bromo-6-chloro-1H-indol-3-yl palmitate in an appropriate organic solvent (e.g., ethanol or DMSO). Further dilute this stock solution in the assay buffer containing a solubilizing agent to create a working substrate solution. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Assay Setup: In a microplate well or a cuvette, add the assay buffer.

-

Add the enzyme solution to the buffer.

-

To initiate the reaction, add the substrate working solution. The final volume should be consistent for all assays.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period. The incubation time will depend on the enzyme activity and should be within the linear range of the reaction.

-

Measurement: The formation of the magenta precipitate can be challenging for spectrophotometric quantification due to its insolubility. To address this, the reaction can be stopped, and the product can be solubilized. Alternatively, for kinetic assays, the rate of formation of a soluble intermediate could be measured if an appropriate wavelength is identified. For an endpoint assay after solubilization, measure the absorbance at a wavelength corresponding to the peak absorbance of the magenta product.

-

Blank and Control: A blank reaction containing all components except the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate. A positive control with a known lipase or esterase can also be included.

-

Calculation: The enzyme activity can be calculated based on the change in absorbance over time, using a molar extinction coefficient for the magenta product if available.

Data Presentation

Due to the limited availability of specific quantitative data for the enzymatic hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate in the public domain, the following table is a template that researchers can use to structure their experimental results.

Table 1: Template for Reporting Quantitative Data on Enzymatic Hydrolysis

| Parameter | Enzyme 1 | Enzyme 2 | Control |

| Enzyme Source | e.g., Pseudomonas aeruginosa | e.g., Porcine Pancreatic Lipase | No Enzyme |

| Optimal pH | User-determined value | User-determined value | N/A |

| Optimal Temperature (°C) | User-determined value | User-determined value | N/A |

| Michaelis-Menten Constant (Km) | User-determined value | User-determined value | N/A |

| Maximum Velocity (Vmax) | User-determined value | User-determined value | N/A |

| Specific Activity (U/mg) | User-determined value | User-determined value | N/A |

Visualizations

Enzymatic Hydrolysis Workflow

The following diagram illustrates the general workflow for a quantitative enzymatic assay using 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

Reaction Pathway

The diagram below outlines the chemical transformation during the enzymatic hydrolysis of 5-Bromo-6-chloro-1H-indol-3-yl palmitate.

Conclusion

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a valuable tool for the detection of lipase and esterase activities, particularly in microbiological and histochemical applications. While its use in quantitative solution-based assays is less documented, the principles of enzymatic hydrolysis of chromogenic substrates can be effectively applied. The development of a magenta precipitate provides a clear and specific signal for the presence of target enzyme activity. Further research is warranted to establish standardized quantitative protocols and to determine the kinetic parameters of this substrate with a wider range of lipolytic enzymes. This will enhance its utility in drug discovery and industrial enzyme screening.

References

Unraveling "Magenta-Pal": A Search for a Ghost in the Scientific Machine

Despite a comprehensive search for a compound or drug designated "Magenta-Pal," no substance with this name appears in the public scientific literature or chemical databases. The query for "Magenta-Pal" yielded information pertaining to the color magenta and the enzyme Phenylalanine Ammonia-Lyase (PAL), but no discernible connection to a specific, singular chemical entity as requested.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the physical and chemical properties, biological activity, and experimental protocols associated with "Magenta-Pal." However, the foundational step of identifying the core subject proved to be an insurmountable hurdle.

Initial investigations across multiple scientific search engines and chemical repositories for "Magenta-Pal" and its potential variations did not return any relevant results for a specific molecule. The search results were consistently populated with information on:

-

The color magenta: Its properties in optics and printing processes.

-

Phenylalanine Ammonia-Lyase (PAL): An enzyme that catalyzes the deamination of phenylalanine.[1][2][3][4][5] While the acronym "PAL" is present, its association with "Magenta" in a chemical context remains elusive.

-

Miscellaneous and unrelated topics: Including video game and Pokémon characters.

The detailed nature of the user's request—including the need for quantitative data tables, experimental methodologies, and complex signaling pathway diagrams—presupposes the existence of a body of scientific research on "Magenta-Pal." The absence of any such data makes it impossible to fulfill the core requirements of the prompt.

Therefore, we must conclude that "Magenta-Pal" is likely a misnomer, a highly proprietary or internal code name not in the public domain, or a fictional substance.

To proceed with generating the requested technical guide, clarification on the correct chemical name, CAS number, or any other unique identifier for the compound of interest is essential. Without this crucial information, the creation of an accurate and data-driven whitepaper is not feasible. We encourage the user to verify the name of the substance and provide a more specific identifier to enable a successful and informative response.

References

- 1. Discovery of Two Cyanobacterial Phenylalanine Ammonia Lyases: Kinetic and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylalanine ammonia lyase (PAL): From discovery to enzyme substitution therapy for phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-6-chloro-1H-indol-3-yl palmitate (CAS Number: 209347-97-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloro-1H-indol-3-yl palmitate, also known as Magenta-Pal, is a specialized chromogenic substrate with the CAS number 209347-97-7.[1][2] It is a valuable tool in enzymatic studies, particularly for the detection and quantification of lipase and esterase activity. Comprised of a substituted indole ring linked to a palmitate chain, this compound yields a distinct magenta-colored product upon enzymatic cleavage, facilitating straightforward colorimetric analysis. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its application in enzyme assays, and a summary of its known characteristics.

Chemical and Physical Properties

5-Bromo-6-chloro-1H-indol-3-yl palmitate is an organic compound with a complex structure enabling its function as an enzyme substrate. Its key properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 209347-97-7 | [1][2] |

| Molecular Formula | C24H35BrClNO2 | [2] |

| Molecular Weight | 484.9 g/mol | [1][2] |

| Synonyms | Magenta-Pal, 5-Bromo-6-chloro-3-indolyl palmitate | [1][2] |

| Physical Form | Predicted as a solid | |

| Boiling Point | 567.2±45.0 °C (Predicted) | [2] |

| Density | 1.216±0.06 g/cm3 (Predicted) | [2] |

| pKa | 13.70±0.30 (Predicted) | [2] |

| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. |

Mechanism of Action

The utility of 5-Bromo-6-chloro-1H-indol-3-yl palmitate lies in its specific interaction with lipolytic enzymes. The ester bond linking the palmitate moiety to the indolyl group is susceptible to hydrolysis by lipases and esterases.

The enzymatic reaction proceeds as follows:

Caption: Enzymatic cleavage of the substrate.

Upon hydrolysis, the unstable intermediate, 5-bromo-6-chloro-indoxyl, is released. This intermediate undergoes rapid oxidative dimerization to form 5,5'-dibromo-6,6'-dichloro-indigo, a water-insoluble magenta precipitate. The intensity of the resulting color is directly proportional to the amount of enzyme activity, allowing for quantitative measurement.

Experimental Protocols

Materials

-

5-Bromo-6-chloro-1H-indol-3-yl palmitate

-

Lipase or esterase enzyme of interest

-

Assay buffer (e.g., Tris-HCl, pH 7.0-9.5)

-

Dimethyl sulfoxide (DMSO) or ethanol for substrate stock solution

-

Microplate reader or spectrophotometer

-

96-well microplates

Preparation of Reagents

-

Substrate Stock Solution: Prepare a stock solution of 5-Bromo-6-chloro-1H-indol-3-yl palmitate by dissolving it in a minimal amount of DMSO or ethanol. The final concentration will need to be optimized for the specific enzyme and assay conditions, but a starting point of 10-20 mM is recommended.

-

Enzyme Solution: Prepare a solution of the lipase or esterase in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.

-

Assay Buffer: Prepare a suitable buffer with a pH that is optimal for the enzyme being studied. A common choice is Tris-HCl with a pH between 7.0 and 9.5.

Assay Procedure

The following workflow outlines the steps for performing a typical enzyme assay in a 96-well plate format.

Caption: General workflow for a chromogenic enzyme assay.

Data Analysis

Applications in Research and Drug Development

As a chromogenic substrate, 5-Bromo-6-chloro-1H-indol-3-yl palmitate is a valuable tool for:

-

Enzyme Characterization: Determining the kinetic parameters (Km and Vmax) of lipases and esterases.

-

High-Throughput Screening (HTS): Screening for novel lipase and esterase inhibitors in drug discovery programs. The colorimetric readout is amenable to automation and miniaturization in 96- or 384-well plate formats.

-

Quality Control: Assessing the activity of enzyme preparations.

-

Microbiology: Detecting and quantifying microbial lipase and esterase production.

Synthesis

While a detailed synthesis protocol for 5-Bromo-6-chloro-1H-indol-3-yl palmitate is not publicly available, a patent for a similar compound, 5-bromo-6-chloro-3-indoloctyl ester, provides a potential synthetic route. This multi-step process involves the bromination and chlorination of a starting indole derivative, followed by esterification with the corresponding fatty acid chloride (in this case, palmitoyl chloride). The general synthetic logic is outlined below.

Caption: A plausible synthetic route.

Limitations and Future Directions

The primary limitation of this substrate is the lack of comprehensive, publicly available data on its specific kinetic parameters and optimal usage conditions for a wide range of enzymes. Future research should focus on:

-

Determining the molar extinction coefficient of the final magenta product for accurate quantification of enzyme activity.

-

Establishing detailed, optimized protocols for its use with various commercially important lipases and esterases.

-

Investigating its stability and solubility in a broader range of assay buffers and conditions.

By addressing these knowledge gaps, the full potential of 5-Bromo-6-chloro-1H-indol-3-yl palmitate as a powerful tool in enzymology and drug discovery can be realized.

References

The Indigo Revolution: A Technical Guide to the Discovery and Development of Indolyl-Based Enzyme Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vivid blue color produced by the enzymatic cleavage of indolyl-based substrates has become an iconic symbol in molecular biology, microbiology, and diagnostics. From the blue-white screening of bacterial colonies to the sensitive detection of proteins on Western blots, these versatile molecules have revolutionized our ability to visualize and quantify enzymatic activity. This in-depth technical guide explores the core principles of indolyl-based enzyme substrates, from their discovery and chemical synthesis to their diverse applications and the signaling pathways they help elucidate.

Core Principle: The Chemistry of Color

Indolyl-based enzyme substrates are chromogenic or fluorogenic molecules designed to release an indolyl derivative upon enzymatic cleavage. The core principle lies in the subsequent oxidation and dimerization of the liberated 3-hydroxyindole. This process forms a highly colored and often insoluble indigo dye, providing a distinct visual signal at the site of enzyme activity. The specific color of the precipitate can be modulated by the presence of halogen substituents on the indole ring.[1]

The general workflow for chromogenic detection using indolyl-based substrates can be visualized as a two-step process:

Key Enzymes and Their Indolyl Substrates

A variety of indolyl-based substrates have been synthesized to target specific enzymes, enabling a wide range of applications.

| Enzyme | Common Indolyl-Based Substrate | Abbreviation | Color of Precipitate | Key Applications |

| β-Galactosidase | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue | Blue-white screening, reporter gene assays |

| Alkaline Phosphatase | 5-Bromo-4-chloro-3-indolyl phosphate | BCIP | Blue/Purple (with NBT) | Western blotting, immunohistochemistry, in situ hybridization |

| β-Glucuronidase | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | X-Gluc | Blue | GUS reporter gene assays in plants, detection of E. coli |

| Esterases | Indoxyl acetates | - | Varies | Histochemistry |

Quantitative Analysis: Enzyme Kinetics

While indolyl-based substrates are often used for qualitative or semi-quantitative analysis, understanding their kinetic parameters (Km and Vmax) is crucial for quantitative applications and for comparing enzyme efficiencies. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.

Obtaining precise kinetic data for indolyl-based substrates that produce an insoluble precipitate can be challenging. However, studies using soluble analogs or specialized spectrophotometric techniques have provided some insights.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Source |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 | 0.0864 (A/min) | Aspergillus oryzae[2] |

| β-Galactosidase | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | Lactobacillus plantarum HF571129[3] |

| β-Glucuronidase | p-Nitrophenyl-β-D-glucuronide | 16.98 | 0.936 (mM/min) | -[4] |

| β-Glucuronidase | Phenolphthalein glucuronide | 23.32 | 0.814 (mM/min) | -[4] |

| Alkaline Phosphatase | p-Nitrophenyl phosphate (pNPP) | 0.0290 | 0.0254 (mM/min) | E. coli[5] |

Note: The data for ONPG and pNPP are included for comparison as they are commonly used soluble substrates for these enzymes.

Experimental Protocols

Detailed methodologies are essential for the successful application of indolyl-based substrates. Below are protocols for key experiments.

Protocol 1: Blue-White Screening with X-Gal

This protocol is fundamental for identifying recombinant bacterial colonies in molecular cloning.

Materials:

-

LB agar plates

-

Ampicillin (or other appropriate antibiotic)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution (200 mg/mL)

-

X-Gal solution (20 mg/mL in dimethylformamide - DMF)[6]

-

Ligation reaction mixture

Procedure:

-

Prepare LB agar medium and autoclave.

-

Cool the medium to approximately 55°C.

-

Add the appropriate antibiotic to the desired final concentration.

-

Add IPTG to a final concentration of 0.1 mM.

-

Add X-Gal to a final concentration of 40 µg/mL. Caution: DMF can dissolve some plastics, so add it to the molten agar just before pouring the plates.[6]

-

Pour the plates and allow them to solidify.

-

Plate the transformation mixture (e.g., E. coli transformed with a plasmid vector and ligation insert).

-

Incubate the plates overnight at 37°C.

-

Observation:

-

Blue colonies: Contain bacteria with a functional lacZ gene (i.e., the vector without an insert).

-

White colonies: Contain bacteria with a disrupted lacZ gene due to the insertion of foreign DNA (i.e., recombinant colonies).

-

Protocol 2: Western Blot Detection with BCIP/NBT

This protocol describes the chromogenic detection of an alkaline phosphatase (AP)-conjugated secondary antibody on a Western blot.

Materials:

-

Membrane (nitrocellulose or PVDF) with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody

-

AP-conjugated secondary antibody

-

TBST (Tris-buffered saline with Tween-20)

-

BCIP/NBT substrate solution

Procedure:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection:

-

Equilibrate the membrane in AP buffer (100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 10 mM MgCl₂) for 5 minutes.

-

Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions. A common preparation involves adding 33 µL of a 50 mg/mL BCIP stock and 44 µL of a 75 mg/mL NBT stock to 10 mL of AP buffer.[7]

-

Incubate the membrane in the BCIP/NBT solution in the dark.

-

Monitor the development of the purple precipitate. The reaction can take from a few minutes to several hours.

-

-

Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the membrane extensively with deionized water.

Protocol 3: GUS Histochemical Assay with X-Gluc

This protocol is widely used for detecting the activity of the β-glucuronidase (GUS) reporter gene in plant tissues.

Materials:

-

Plant tissue expressing the GUS reporter gene

-

GUS staining solution:

-

1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)

-

100 mM sodium phosphate buffer (pH 7.0)

-

10 mM EDTA

-

0.5 mM potassium ferricyanide

-

0.5 mM potassium ferrocyanide

-

0.1% (v/v) Triton X-100

-

-

70% Ethanol

Procedure:

-

Harvest the plant tissue and, if necessary, fix it (e.g., in cold 90% acetone).

-

Wash the tissue with 100 mM sodium phosphate buffer (pH 7.0).

-

Immerse the tissue in the GUS staining solution.

-

Incubate the tissue at 37°C for several hours to overnight. The incubation time will vary depending on the level of GUS expression.

-

After incubation, remove the staining solution.

-

Destain the tissue by washing with 70% ethanol to remove chlorophyll and other pigments, which will make the blue precipitate more visible.

-

Observation: Visualize the blue precipitate in the tissue under a microscope.

Signaling Pathways Involving Indole and its Derivatives

Indole, the parent compound of indolyl-based substrates, is not just a precursor to colorful dyes; it is also a significant signaling molecule in biological systems, particularly in bacteria. The detection of enzymatic activities that process indolyl-containing compounds can, therefore, provide insights into these signaling pathways.

Indole and Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Indole has been identified as a key signaling molecule in the QS networks of various bacteria, including pathogenic species.[8] It can influence virulence, biofilm formation, and antibiotic resistance.[9][10]

The following diagram illustrates a simplified model of how indole can interfere with a common QS system in Gram-negative bacteria:

In this model, indole can interfere with the proper folding or binding of the LuxR-type receptor, preventing the acyl-homoserine lactone (AHL) autoinducer from activating the transcription of virulence genes.[10] The study of enzymes that produce or degrade indole and its derivatives is therefore crucial for understanding and potentially manipulating these communication networks.

Indole Signaling in Pathogenesis

In pathogenic bacteria like enterohaemorrhagic E. coli (EHEC), indole signaling plays a crucial role in regulating virulence. High concentrations of indole in the gut lumen, produced by the commensal microbiota, can be sensed by the pathogen. This signal can lead to the downregulation of virulence gene expression, preventing the pathogen from expressing these genes until it reaches its target niche at the epithelial lining where indole concentrations are lower.[9][11]

Synthesis of Indolyl-Based Substrates

The chemical synthesis of indolyl-based enzyme substrates is a multistep process that requires careful control of protecting groups and reaction conditions. While detailed, step-by-step protocols are often proprietary or found within dense chemical literature, the general synthetic strategies are well-established.

A common route for the synthesis of an indolyl glucuronide, for example, involves the glycosylation of a protected indoxyl derivative with a glucuronic acid donor. The synthesis of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) can be achieved through the phosphorylation of 5-bromo-4-chloro-3-hydroxyindole. An efficient synthesis of a choline phosphate derivative of a halogenated indole has been reported, starting from 2-bromoethanol and phosphorus oxychloride to create the phosphorylating agent.[12]

Conclusion and Future Perspectives

Indolyl-based enzyme substrates have been indispensable tools in the life sciences for decades. Their ability to provide a robust and localized visual signal has made them mainstays in a wide array of applications. As our understanding of the intricate roles of indole and its derivatives in biological signaling pathways continues to grow, the development of novel indolyl-based substrates will likely follow. Future advancements may focus on creating substrates with enhanced sensitivity, different color palettes, and the ability to report on multiple enzymatic activities simultaneously. These next-generation indolyl substrates will undoubtedly continue to illuminate the complex and dynamic processes of the cell.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pjlss.edu.pk [pjlss.edu.pk]

- 3. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis and Evaluation of Indole-Based Autoinducers on Quorum Sensing in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Signaling at the Host-Microbiota-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Principle of Colorimetric Lipase and Esterase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underpinning colorimetric assays for lipase and esterase activity. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge to select, optimize, and execute these essential enzymatic assays. This document details the reaction mechanisms of common colorimetric methods, provides structured data for key substrates, and outlines detailed experimental protocols.

Core Principles of Colorimetric Enzyme Assays

Colorimetric assays are fundamental tools for quantifying enzyme activity. They rely on a substrate that, when acted upon by an enzyme, releases a product with distinct optical properties, most commonly a chromophore that absorbs light in the visible spectrum. The rate of color formation is directly proportional to the enzyme's activity under specific conditions. For lipases and esterases, which catalyze the hydrolysis of ester bonds, colorimetric assays typically involve synthetic ester substrates that release a chromogenic alcohol or thiol.

Major Colorimetric Assay Methodologies

Several well-established methods are routinely employed for the colorimetric determination of lipase and esterase activity. The choice of assay often depends on the specific enzyme, the sample matrix, and the desired sensitivity and throughput.

p-Nitrophenyl (pNP) Ester-Based Assays

This is one of the most widely used methods for both lipase and esterase activity measurement.[1] The principle lies in the enzymatic hydrolysis of a p-nitrophenyl ester substrate, which releases p-nitrophenol (pNP).[1][2] In an alkaline environment, pNP is converted to the p-nitrophenoxide anion, which exhibits a distinct yellow color and can be quantified spectrophotometrically at 405-415 nm.[2][3] A variety of p-nitrophenyl esters with different fatty acid chain lengths are available, allowing for the assessment of substrate specificity.[4][5]

Logical Relationship for p-Nitrophenyl Ester-Based Assays

Caption: Workflow of the p-nitrophenyl ester-based colorimetric assay.

Thioester-Based Assays with DTNB (Ellman's Reagent)

This method utilizes thioester substrates that, upon enzymatic hydrolysis, release a thiol-containing compound.[6] The liberated thiol then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be measured at 412 nm.[7][8] This assay is particularly useful for continuous monitoring of enzyme activity.[6] A common substrate is 2,3-dimercapto-1-propanol tributyrate (DMPTB).

Signaling Pathway for Thioester-Based Assays

Caption: Reaction sequence of the thioester-based colorimetric assay with DTNB.

Indoxyl Acetate-Based Assays

Indoxyl acetate serves as a substrate for certain esterases.[9][10] Enzymatic cleavage of indoxyl acetate yields indoxyl, which, in the presence of oxygen, undergoes oxidative dimerization to form the blue-colored indigo dye.[11][12] The formation of this insoluble blue precipitate can be monitored colorimetrically.

Experimental Workflow for Indoxyl Acetate-Based Assays

Caption: Principle of the indoxyl acetate-based colorimetric esterase assay.

Naphthyl Ester-Based Assays with Diazo Coupling

In this method, a naphthyl ester (e.g., α-naphthyl acetate or α-naphthyl butyrate) is hydrolyzed by an esterase to produce α-naphthol.[13][14] The liberated α-naphthol then couples with a diazonium salt, such as Fast Blue B or Fast Blue RR, to form a colored azo dye.[13][14] The intensity of the resulting color, which can range from dark brown to purple, is proportional to the esterase activity.[14][15]

Signaling Pathway for Naphthyl Ester-Based Assays

Caption: Reaction mechanism of the naphthyl ester-based colorimetric assay.

Data Summary for Common Chromogenic Substrates

The selection of an appropriate substrate is critical for a successful assay. The following table summarizes key quantitative data for commonly used chromogenic substrates.

| Substrate Class | Specific Substrate | Target Enzyme(s) | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Optimal pH |

| p-Nitrophenyl Esters | p-Nitrophenyl acetate | Esterases, some Lipases | 405-415 | ~18,000 (for pNP) | 7.0 - 9.0[2][16] |

| p-Nitrophenyl butyrate | Esterases, Lipases | 405-415 | ~18,000 (for pNP) | 7.0 - 9.0[3] | |

| p-Nitrophenyl palmitate | Lipases | 405-415 | ~18,000 (for pNP) | 8.0 - 9.0[2] | |

| Thioesters | 2,3-Dimercapto-1-propanol tributyrate (DMPTB) | Lipases | 405-412 | 13,600 (for TNB) | ~7.0 |

| Phenyl acetate | Lipases | 750 (with Folin-Ciocalteu reagent) | Not directly applicable | ~7.0[17] | |

| Indoxyl Esters | Indoxyl acetate | Esterases | ~670 (for indigo) | Not directly applicable | ~7.4[11] |

| Naphthyl Esters | α-Naphthyl acetate | Esterases | ~510 (with Fast Blue RR) | Not directly applicable | Alkaline[13] |

| α-Naphthyl butyrate | Esterases | Not specified | Not directly applicable | Alkaline[18] |

Detailed Experimental Protocols

The following protocols provide a general framework for performing colorimetric lipase and esterase assays. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.

Protocol for p-Nitrophenyl Palmitate (pNPP) Lipase Assay

This protocol is adapted for a 96-well microplate format.

Materials:

-

Porcine pancreatic lipase (or other lipase source)

-

p-Nitrophenyl palmitate (pNPP)

-

Isopropanol

-

50 mM Sodium Phosphate buffer (pH 8.0)

-

Sodium deoxycholate

-

Gum arabic

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Solution Preparation:

-

Enzyme Preparation:

-

Prepare a stock solution of lipase in 50 mM sodium phosphate buffer (pH 8.0).

-

Prepare serial dilutions of the lipase stock solution to determine the optimal enzyme concentration.

-

-

Assay Reaction:

-

To each well of a 96-well microplate, add 190 µL of the substrate solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Include a blank control with 10 µL of buffer instead of the enzyme solution.

-

-

Measurement:

-

Immediately measure the absorbance at 415 nm using a microplate reader.[2]

-

Take subsequent readings at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes).

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of pNP production.

-

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[1]

-

Protocol for α-Naphthyl Acetate Esterase Assay with Fast Blue B

This protocol describes a general method for esterase activity determination.

Materials:

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

α-Naphthyl acetate

-

Fast Blue B salt

-

Phosphate buffer (pH 7.4)

-

Sodium dodecyl sulfate (SDS) solution (5%)

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-naphthyl acetate in a suitable solvent (e.g., acetone or ethanol).

-

Prepare a fresh solution of Fast Blue B salt in phosphate buffer.

-

Prepare a stop solution by mixing the Fast Blue B salt solution with the SDS solution.[19]

-

-

Assay Reaction:

-

In a reaction tube, combine the phosphate buffer and the enzyme sample.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the α-naphthyl acetate substrate.

-

Incubate the reaction for a defined period (e.g., 15 minutes).[19]

-

-

Color Development and Measurement:

-

Stop the reaction by adding the stop solution. This will also facilitate the coupling reaction to form the colored azo dye.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 510 nm for Fast Blue RR).[13]

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of α-naphthol to correlate absorbance with the amount of product formed.

-

-

Calculation of Activity:

-

Use the standard curve to determine the amount of α-naphthol produced in the enzymatic reaction.

-

Calculate the esterase activity, typically expressed in units (µmol of product formed per minute).

-

This guide provides a solid foundation for understanding and implementing colorimetric assays for lipases and esterases. For specific applications, further optimization of the described protocols is recommended to ensure accurate and reproducible results.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. glpbio.com [glpbio.com]

- 9. Indoxyl Strips suitable for microbiology [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 19. jase.tku.edu.tw [jase.tku.edu.tw]

The Halogen Connection: A Technical Guide to the Structure-Activity Relationship of Halogenated Indolyl Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of halogenated indolyl esters. Halogenation of the indole scaffold has emerged as a powerful strategy in medicinal chemistry to modulate the pharmacological properties of this privileged structure. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into halogenated indolyl esters, with a focus on their potential as therapeutic agents.

Introduction: The Significance of Halogenation in Indolyl Ester Scaffolds

The indole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, binding affinity, and overall biological activity.[1]

Indolyl esters, a key subclass of indole derivatives, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of halogens on the indole ring of these esters offers a nuanced approach to fine-tuning their therapeutic potential. This guide delves into the specifics of how halogenation impacts the structure-activity relationship of this important class of compounds.

Structure-Activity Relationship (SAR) of Halogenated Indolyl Esters

The biological activity of halogenated indolyl esters is intricately linked to the nature, position, and number of halogen substituents on the indole ring.

Anticancer Activity

Halogenated indolyl esters have shown significant promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Key SAR Observations:

-

Position of Halogenation: Substitution at the C5 and C6 positions of the indole ring often leads to enhanced cytotoxic activity. For instance, a single bromine substitution at the 5- or 6-position of the indole ring can significantly improve potency.[1]

-

Nature of Halogen: The type of halogen plays a crucial role. Electron-withdrawing halogens like chlorine and fluorine on the indole ring have been shown to enhance the inhibitory effect of certain indole derivatives.[2] In some series, a rank order of activity has been observed, such as F > Cl > Br > I, suggesting that both electronegativity and atomic size are important factors.[3]

-

Multiple Halogenations: While single halogen substitutions often enhance activity, di- or tri-halogenation can sometimes lead to a decrease in potency.[1] This highlights the need for a careful balance in modulating the electronic and steric properties of the molecule.

-

Ester Group: The nature of the ester group itself can influence activity. For example, the presence of a double bond and an ester group at the C3 position has been shown to increase cytotoxicity.[4]

Enzyme Inhibition

Halogenated indolyl esters have been investigated as inhibitors of various enzymes, including protein kinases, which are critical targets in cancer therapy.

Table 1: Inhibitory Activity of Selected Halogenated Indole Derivatives

| Compound Class | Target Enzyme(s) | Key Halogen SAR Findings | IC50 Range | Reference(s) |

| Halogenated Meridianins | Cyclin-Dependent Kinases (CDKs) | Bromine at C7 and a hydroxyl at C4 provide the best inhibitory activity. A single bromine at C5 or C6 improves potency. | 11.1 - 33.9 µM (Cytotoxicity) | [1] |

| Halogenated Indole Derivatives | Lysine-Specific Demethylase 1 (LSD1) | - | 0.050 µM | [5] |

| Halogenated Indole-Chalcones | Tubulin, Thioredoxin Reductase (TrxR) | - | 6 - 35 nM (Cytotoxicity) | [5] |

| Halogenated [b]-Annulated Indoles | Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 7-halogenation is a key feature. | 2.1 µM (Cellular Assay) | [6] |

| Halogenated Indole-based Chalcones | Monoamine Oxidase A/B (MAO-A/B) | Para-chloro substitution improves MAO-B selectivity. | 0.014 - 0.823 µM | [7] |

| Halogenated Indole-Containing Amidinohydrazones | RXFP3/4 | Fluorine at C5 improves potency (F > Cl > Br > I). | 250 - 350 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of halogenated indolyl esters.

General Synthesis of Halogenated Indolyl Esters

A common route for the synthesis of halogenated indolyl esters involves the esterification of the corresponding halogenated indole-3-carboxylic acid.

Protocol: Synthesis of Ethyl 5-bromo-1H-indole-3-carboxylate

-

Starting Material: 5-bromo-1H-indole-3-carboxylic acid.

-

Reagents: Ethanol (absolute), Sulfuric acid (concentrated).

-

Procedure: a. Dissolve 5-bromo-1H-indole-3-carboxylic acid in an excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid to the solution. c. Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Remove the excess ethanol under reduced pressure. f. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with ethyl acetate. h. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 5-bromo-1H-indole-3-carboxylate.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assays

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indolyl esters (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-